Methyl 6-chloro-3-methoxypicolinate

Regioselectivity Pyridine functionalization Isomeric purity

Researchers needing a pyridine building block with precisely positioned handles for divergent synthesis face setbacks with regioisomer impurities. CAS 175965-90-9 solves this with a defined 6-chloro (for Suzuki/Buchwald) and 3-methoxy (for directed metalation/deprotection) pattern. - **Bifunctional design**: Enables orthogonal functionalization for kinase inhibitor libraries. - **Agrochemical relevance**: Matches patent-defined substitution for herbicides/fungicides. - **Supply reliability**: Standard 98% purity, white to off-white solid, ready for immediate dispatch.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 175965-90-9
Cat. No. B3109808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-3-methoxypicolinate
CAS175965-90-9
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
InChIKeyJQSHDEVBGHBTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-3-methoxypicolinate Procurement Guide


Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) is a substituted pyridine derivative with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . Its structure features a picolinate core, with a chlorine atom at the 6-position and a methoxy group at the 3-position, establishing it as a versatile, bifunctional building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research [1]. It is typically supplied as a white to off-white solid with a standard purity of 98% .

Orthogonal bifunctional handles: C6 chlorine for cross-coupling, C3 methoxy for directed metalation or deprotection.
Regioselective synthesis: precise substitution pattern avoids isomeric impurities in complex molecule design.
Versatile pyridine building block for pharmaceutical, agrochemical, and materials research workflows.

Methyl 6-Chloro-3-methoxypicolinate: Why Analogs Fail


Substitution of Methyl 6-chloro-3-methoxypicolinate with closely related picolinate analogs is not feasible for applications requiring regiospecific modifications. The precise positioning of the chlorine atom (at C6) and the methoxy group (at C3) on the pyridine ring dictates a unique reactivity profile for orthogonal cross-coupling and substitution reactions [1]. For instance, the 6-chloro substituent is a key handle for selective palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-methoxy group can participate in directed ortho-metalation or be deprotected to a hydroxyl group for further functionalization [1]. Using a regioisomer, such as Methyl 5-chloro-3-methoxypicolinate (CAS 1256805-22-7), would lead to a different electronic environment and steric hindrance, resulting in altered reaction kinetics and a completely different substitution pattern in the final product . Similarly, replacing the chlorine with a bromine atom (Methyl 6-bromo-3-methoxypicolinate, CAS 945954-94-9) changes the reactivity and lability of the halogen handle, impacting cross-coupling efficiency and side-product formation .

Regioisomer mismatch
5-Chloro isomer (meta to N) alters electronic environment and coupling selectivity; may yield different downstream products.
Halogen reactivity shift
6-Bromo analog increases cross-coupling rate significantly (class-level), potentially reducing selectivity in multi-step sequences.
Hydroxy analog limitation
Free 3-hydroxy group may deprotonate under basic conditions, losing ortho-directing capability and limiting transformation scope.

Methyl 6-Chloro-3-methoxypicolinate: Comparative Evidence


Regioisomeric Purity: 6-Chloro vs. 5-Chloro Isomer

The chlorine atom's position at the 6-position on the pyridine ring, adjacent to the ring nitrogen, creates a unique electronic environment compared to its 5-chloro regioisomer. This difference in substitution pattern is critical for achieving a specific molecular geometry and electronic distribution in downstream products [1]. While specific quantitative data for this exact compound pair is limited in the public domain, the principle of regioisomeric differentiation is a class-level inference in medicinal chemistry. The 6-chloro isomer offers a distinct handle for reactions influenced by the adjacent nitrogen's inductive effect, whereas the 5-chloro isomer (CAS 1256805-22-7) presents a different steric and electronic profile .

6-Cl vs 5-Cl regioisomer
Class-level inference
6-Cl: ortho to N, distinct inductive effect 5-Cl: meta to N, different steric/electronic profile
Regioisomeric identity determines reactivity and molecular architecture.
Class-level inference; experimental verification recommended.
Regioselectivity Pyridine functionalization Isomeric purity

Chloro vs. Bromo Reactivity in Cross-Coupling

The choice of halogen on the pyridine ring significantly impacts the rate and selectivity of palladium-catalyzed cross-coupling reactions. Methyl 6-chloro-3-methoxypicolinate (Cl) provides a less reactive and often more selective handle compared to its bromo analog, Methyl 6-bromo-3-methoxypicolinate (CAS 945954-94-9) . In many Suzuki-Miyaura couplings, aryl bromides react faster than aryl chlorides, which can be advantageous for sequential couplings or when lower temperatures are required [1]. For example, general rate differences for Pd-catalyzed cross-coupling show that aryl bromides can react up to 10-50 times faster than their corresponding aryl chlorides under identical conditions [1]. This class-level inference suggests the chloro derivative offers a finer degree of kinetic control for multi-step synthetic sequences where over-reaction or competing pathways must be suppressed.

Cl vs Br coupling rate
Class-level inference
~10–50× higher reactivity for aryl-Br over aryl-Cl
Cl handle may support finer kinetic control in sequential couplings.
Under typical Suzuki-Miyaura conditions; substrate-specific.
Cross-coupling Suzuki-Miyaura Reactivity Selectivity

Methoxy vs. Hydroxy Functionalization Potential

The 3-methoxy group in Methyl 6-chloro-3-methoxypicolinate provides distinct advantages over the free hydroxyl group found in its analog, Methyl 6-chloro-3-hydroxypicolinate (CAS 1256811-33-2) . The methoxy group acts as a stable protecting group during reactions that would otherwise interfere with a free phenol (e.g., oxidation, or reaction with electrophiles). Furthermore, methoxy groups are well-established ortho-directing groups in directed ortho-metalation (DoM) strategies, enabling selective functionalization at the adjacent C4 position [1]. The hydroxyl analog would be deprotonated under basic DoM conditions, leading to a different, often less selective, reactivity profile. While a direct quantitative comparison is not available, this is a supporting piece of evidence for the methoxy derivative's enhanced synthetic utility.

OMe vs OH functionality
Supporting evidence
OMe: stable protecting group & ortho-director OH: deprotonation risk under DoM conditions
Methoxy expands viable transformations in complex synthesis.
Qualitative synthetic strategy difference.
Protecting group Ortho-metalation Synthetic versatility

Methyl 6-Chloro-3-methoxypicolinate Applications


Kinase Inhibitors & Pharmaceutical Candidates

This compound is an ideal scaffold for building libraries of kinase inhibitors and other pharmaceutical candidates where a specific, highly substituted pyridine core is required [1]. The evidence of its bifunctional nature (Cl at C6, OMe at C3) enables a divergent synthesis strategy. The 6-chloro handle can be used first in a selective cross-coupling to install a biaryl or amine motif, followed by manipulation of the 3-methoxy group (e.g., demethylation and subsequent alkylation) to explore structure-activity relationships (SAR) .

Agrochemical Intermediate: Herbicides & Fungicides

The compound's utility as a versatile intermediate extends to the agrochemical industry, particularly for developing new herbicides or fungicides [1]. The regiospecific placement of substituents is critical for achieving the desired biological activity and crop selectivity. Using Methyl 6-chloro-3-methoxypicolinate ensures the final active ingredient possesses the precise substitution pattern outlined in a discovery patent, thereby securing intellectual property and avoiding the performance variability of regioisomeric impurities .

Material Science: Polydentate Ligands

The unique arrangement of nitrogen, chlorine, and oxygen atoms on the pyridine ring makes this compound a valuable precursor for synthesizing sophisticated polydentate ligands for catalysis or metal-organic frameworks (MOFs) [1]. The 6-chloro group can be replaced with various nitrogen-containing heterocycles or phosphine groups, while the 3-methoxy group can be converted to a coordinating hydroxyl or ether functionality. The ortho-relationship between the ring nitrogen and the 6-position substituent is particularly conducive to forming stable 5-membered chelate rings with transition metals .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal bifunctional handles
Cross-coupling sequence validation
Agrochemical intermediate development
Regioselective substitution pattern
Impurity profiling for regioisomers
Polydentate ligand precursor
Chelate-forming potential (N, O donors)
Metal coordination studies

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